molecular formula C21H28N4O4 B11295950 Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11295950
M. Wt: 400.5 g/mol
InChI Key: GRAHZXLOQSFVFU-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a piperidine ring, a tetrahydropyrimidine ring, and a carboxylate ester group

Preparation Methods

The synthesis of ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by further modifications to introduce the piperidine and methylphenyl groups .

Chemical Reactions Analysis

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and tetrahydropyrimidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific functionalities.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H28N4O4/c1-3-29-20(27)17-16(12-25-10-8-15(9-11-25)19(22)26)23-21(28)24-18(17)14-6-4-13(2)5-7-14/h4-7,15,18H,3,8-12H2,1-2H3,(H2,22,26)(H2,23,24,28)

InChI Key

GRAHZXLOQSFVFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CN3CCC(CC3)C(=O)N

Origin of Product

United States

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